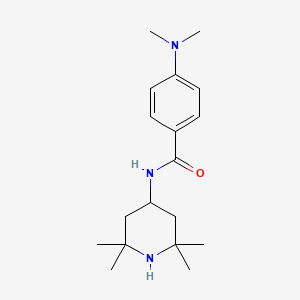

4-(dimethylamino)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-2,2,6,6-tetramethylpiperidine” is used for synthesis . It has a CAS number of 36768-62-4 . “2,2,6,6-Tetramethyl-4-piperidyl Methacrylate” is another compound with a CAS number of 31582-45-3 .

Synthesis Analysis

A continuous process was developed for the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .Molecular Structure Analysis

The molecular formula of “2,2,6,6-Tetramethyl-4-piperidyl Methacrylate” is C13H23NO2 .Chemical Reactions Analysis

The catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP) was achieved using a series of promoter-modified CuCr/Al2O3 catalysts .Physical And Chemical Properties Analysis

“4-Amino-2,2,6,6-tetramethylpiperidine” has a pH of 12.3 (99 g/l, H₂O, 20 °C) . “2,2,6,6-Tetramethyl-4-piperidyl Methacrylate” is a solid at 20°C and should be stored at 0-10°C .Applications De Recherche Scientifique

Electroactive Materials and Organic Radical Batteries

- Application : Researchers have synthesized electroactive polymer precursors using single electron transfer-living radical polymerization (SET-LRP) with this compound. Specifically, they polymerized 2,2,6,6-tetramethylpiperidin-4-yl methacrylate (TMPM) under controlled conditions . These polymers are promising candidates for organic radical batteries due to their redox behavior.

Fire Retardancy in Polymers

- Application : Researchers have explored its synergistic fire retardancy effects in high-impact polystyrene (HIPS). When combined with other fire-retardant additives, such as bis(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)sebacate, it enhances fire resistance .

Safety and Hazards

Mécanisme D'action

Mode of Action

Without specific target information, the mode of action for this compound is difficult to determine. Given its structural similarity to other piperidine compounds, it may act as a ligand for certain receptors or as an inhibitor for specific enzymes .

Pharmacokinetics

The metabolism and excretion of this compound would likely depend on the specific enzymes it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it is difficult to predict the exact effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Without specific experimental data, it is challenging to provide a detailed discussion on this topic .

Propriétés

IUPAC Name |

4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-17(2)11-14(12-18(3,4)20-17)19-16(22)13-7-9-15(10-8-13)21(5)6/h7-10,14,20H,11-12H2,1-6H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFPVIZDMQZCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)